2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
Description
Spiro-1’,4-cyclopropyl-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and drug development. The spiro structure, which involves a cyclopropyl ring fused to a tetrahydroisoquinoline core, imparts unique chemical and physical properties to the molecule.
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-8-3-1-2-4-9(8)12(5-6-12)7-13-10/h1-4,10,13H,5-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYCEIFODGJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(C3=CC=CC=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro-1’,4-cyclopropyl-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropyl ring can be introduced through a cyclopropanation reaction, followed by the formation of the tetrahydroisoquinoline core via a Pictet-Spengler reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Spiro-1’,4-cyclopropyl-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN\O
- IUPAC Name : 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
- CAS Number : 2137485-33-5
The spiro structure is characterized by the fusion of two rings at a single atom, which can influence the compound's reactivity and interaction with biological targets.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects:
- Antitumor Activity : Research indicates that derivatives of spiro compounds can exhibit cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development.
- Neuroprotective Properties : Some studies suggest that spiro compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .
Biological Studies
The unique structure of this compound allows it to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in metabolic pathways, such as the 1-amino-cyclopropane-1-carboxylate oxidase in plants, which is crucial for ethylene biosynthesis .
Material Science
Due to its unique chemical properties, this compound may also find applications in the development of new materials with specific functionalities:
- Specialty Chemicals : It can serve as a building block for synthesizing more complex chemical structures used in various industrial applications.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of spiro compounds on human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting a potential pathway for developing new anticancer agents.
Case Study 2: Neuroprotection
Research conducted on animal models demonstrated that spiro compounds could reduce neuronal damage following ischemic events. This opens avenues for further exploration in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of Spiro-1’,4-cyclopropyl-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the spiro cyclopropyl ring.
Spiroindolenines: Similar spiro structure but with an indole core instead of tetrahydroisoquinoline.
Cyclopropylamines: Contains the cyclopropyl ring but differs in the rest of the structure.
Uniqueness: Spiro-1’,4-cyclopropyl-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid is unique due to its combination of the spiro cyclopropyl ring and the tetrahydroisoquinoline core. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Biological Activity
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid is a compound that belongs to the spirocyclic class of organic compounds. This compound has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₉NO₂
- Molecular Weight : 187.19 g/mol
- CAS Number : 31267-07-9
- Purity : >95% (HPLC) .
The biological activity of this compound has been linked to its ability to interact with various biological targets. Research indicates that compounds within this class may inhibit cancer cell proliferation by disrupting ribosomal function and protein synthesis. This mechanism is particularly relevant in the context of developing novel anticancer therapies .
Anticancer Activity
A study highlighted the effectiveness of spirocyclic compounds in inhibiting breast cancer cell lines, specifically MDA-MB-231. The compounds demonstrated a significant decrease in protein synthesis, akin to established protein synthesis inhibitors. This suggests that this compound may serve as a lead compound for further development in cancer therapeutics .
Inhibition Studies
Inhibition studies have shown that derivatives of this compound can selectively inhibit certain protein kinases. For example, compounds similar to this compound exhibited notable inhibitory activity against GSK-3β, a kinase involved in various cellular processes including cell proliferation and survival .
Data Table: Biological Activity Overview
Case Study 1: Cancer Therapeutics
A recent study utilized an integrated approach combining scaffold-directed synthesis and transcriptome analysis, leading to the identification of spirocyclic compounds that inhibit cancer cell growth through ribosomal disruption. The findings suggest that these compounds could serve as promising candidates for new anticancer drugs .
Case Study 2: Kinase Inhibition
Another investigation focused on the selectivity of spirocyclic compounds against various kinases. Compounds derived from the spiro[cyclopropane] scaffold were tested for their inhibitory effects on multiple kinases, revealing potential pathways for therapeutic intervention in diseases related to kinase dysregulation .
Q & A
Basic: What are the common synthetic routes for this spirocyclic compound?
Methodological Answer:
Synthesis typically involves cyclopropanation strategies or multi-step sequences incorporating protective groups. For example:
- Transition metal-catalyzed annulation : Cobalt-catalyzed reactions with alkylidenecyclopropanes can form spirocyclopropane scaffolds at room temperature, as demonstrated in analogous systems .
- Multi-step synthesis : A tert-butyl-protected precursor (e.g., tert-butyl 7′-amino-1′H-spiro[cyclopropane-1,4'-isoquinoline]-2′(3′H)-carboxylate) undergoes Boc removal and functionalization, followed by carboxylation .
- Purification : Column chromatography or recrystallization ensures high purity, with analytical techniques (HPLC, NMR) confirming structural integrity .
Basic: How is this compound characterized for structural validation?
Methodological Answer:
Key techniques include:
- Spectroscopy : H/C NMR for spirocyclic connectivity and functional group analysis; FT-IR for carboxylic acid confirmation (C=O stretch ~1700 cm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves spatial arrangement of the spiro junction and cyclopropane geometry in crystalline derivatives .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Storage : Stable under inert atmospheres (N/Ar) at 2–8°C in sealed, light-resistant containers. Avoid humidity to prevent hydrolysis of the carboxylic acid group .
- Handling : Use nitrile gloves, face shields, and fume hoods to minimize exposure to aerosols. Avoid incompatible materials (strong oxidizers, bases) due to limited reactivity data .
Advanced: How do structural modifications influence bioactivity in related compounds?
Methodological Answer:
- Substituent effects : Bromination at the 6'-position (e.g., 6'-bromo derivatives) enhances antimicrobial activity by increasing electrophilicity and target binding .
- Spiro ring rigidity : The cyclopropane moiety restricts conformational flexibility, improving selectivity for kinase inhibition (e.g., Wee1 kinase) .
- Carboxylic acid derivatives : Esterification or amidation modulates solubility and bioavailability, as seen in quinolone antibiotics .
Advanced: What computational tools predict the compound’s reactivity or interactions?
Methodological Answer:
- DFT calculations : Model cyclopropane ring strain (≈27 kcal/mol) and electronic properties (HOMO/LUMO gaps) to predict regioselectivity in reactions .
- Molecular docking : Simulate binding to biological targets (e.g., bacterial topoisomerases) using software like AutoDock Vina, guided by spirocyclic conformation .
- ADMET prediction : Tools like SwissADME assess toxicity risks (e.g., hepatotoxicity) and pharmacokinetics, critical for drug development .
Advanced: What mechanisms govern cyclopropane ring formation in synthetic routes?
Methodological Answer:
- Transition metal catalysis : Cobalt complexes activate alkenes, enabling [2+1] cycloaddition with carbene equivalents to form the strained cyclopropane ring .
- Ring strain effects : The spiro junction stabilizes the cyclopropane via conjugation with the isoquinoline π-system, reducing ring-opening tendencies .
Advanced: How is toxicity assessed given limited empirical data?
Methodological Answer:
- In vitro assays : Use HepG2 cells for acute cytotoxicity screening (MTT assay) and Ames test for mutagenicity .
- In silico models : ProTox-II predicts LD values and organ-specific toxicity based on structural analogs .
- Ecotoxicity : Assess biodegradability (OECD 301F) and bioaccumulation potential (logP calculations) .
Advanced: Why is the spiro architecture significant in drug design?
Methodological Answer:
- Conformational control : The spiro junction enforces a defined 3D geometry, enhancing target specificity (e.g., kinase inhibitors) .
- Metabolic stability : Rigidity reduces oxidative metabolism, improving half-life compared to flexible analogs .
- Synergy with isoquinoline : The planar aromatic system facilitates π-π stacking with protein active sites, while the cyclopropane introduces steric constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
